molecular formula C12H21ClN4 B8612301 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine CAS No. 10244-23-2

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine

Cat. No.: B8612301
CAS No.: 10244-23-2
M. Wt: 256.77 g/mol
InChI Key: CMHRCTUAQQYJFU-UHFFFAOYSA-N
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Description

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.

Properties

CAS No.

10244-23-2

Molecular Formula

C12H21ClN4

Molecular Weight

256.77 g/mol

IUPAC Name

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H21ClN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

CMHRCTUAQQYJFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)N(CC)CC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-diaminopyrimidine with ethylating agents under controlled conditions to achieve the desired tetraethyl substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and ethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is unique due to its tetraethyl substitution, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential as a lead compound in drug discovery .

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